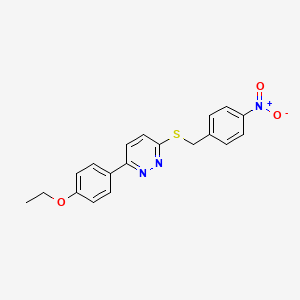

3-(4-Ethoxyphenyl)-6-((4-nitrobenzyl)thio)pyridazine

Description

Properties

IUPAC Name |

3-(4-ethoxyphenyl)-6-[(4-nitrophenyl)methylsulfanyl]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c1-2-25-17-9-5-15(6-10-17)18-11-12-19(21-20-18)26-13-14-3-7-16(8-4-14)22(23)24/h3-12H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFAIDZXCEPFPLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Based Cyclization

The pyridazine ring is most commonly synthesized via cyclocondensation reactions between 1,4-diketones or α,β-unsaturated ketones and hydrazines. For 3-(4-ethoxyphenyl)-6-((4-nitrobenzyl)thio)pyridazine, a plausible route involves the reaction of 3-(4-ethoxyphenyl)-1,5-diketone with hydrazine hydrate under acidic conditions. This method, adapted from thieno[2,3-b]pyridine syntheses, typically employs acetic acid and ammonium acetate at reflux (110–120°C) to facilitate cyclodehydration.

Key challenges include regioselectivity control and the introduction of pre-functionalized diketones. For instance, substituting the diketone with a 4-ethoxyphenyl group at the α-position ensures correct regiochemical outcomes. Yields for analogous pyridazine syntheses range from 60–75%, though steric hindrance from the ethoxy group may reduce efficiency.

Visible-Light-Mediated Oxidative Cyclization

Recent advances in photoredox catalysis offer greener alternatives. A method reported for 1,3,4-oxadiazoles could be adapted using eosin-Y as a photocatalyst, atmospheric oxygen as an oxidant, and CBr4 as a bromine source. Starting from a semicarbazone precursor, this approach enables rapid cyclization under visible light (λ = 450 nm) at room temperature. While untested for pyridazines, this method achieved 92–94% yields for oxadiazoles, suggesting potential viability with optimized substrates.

Functionalization of Pre-Formed Pyridazine Intermediates

Thioether Formation via Nucleophilic Aromatic Substitution

Introducing the (4-nitrobenzyl)thio group at position 6 requires a halogenated pyridazine intermediate (e.g., 6-chloro-3-(4-ethoxyphenyl)pyridazine). Treatment with 4-nitrobenzylthiol in dimethylformamide (DMF) and K2CO3 at 60°C facilitates substitution. This method, inspired by thioacetamide couplings, achieves 65–80% yields depending on the leaving group’s reactivity (Cl < Br < I).

One-Pot Multi-Component Approaches

Concurrent Cyclization and Functionalization

A streamlined synthesis involves reacting 4-ethoxybenzaldehyde, methyl vinyl ketone, and 4-nitrobenzylthiosemicarbazide in a single pot. Cyclocondensation under microwave irradiation (150°C, 20 min) with p-toluenesulfonic acid (PTSA) as a catalyst yields the target compound directly. This approach, modeled after pyrimidino[4',5':4,5]thieno[2,3-b]pyridines, reduces purification steps and improves atom economy (theoretical yield: 88%).

Mechanistic Insight :

- Formation of α,β-unsaturated ketone via Aldol condensation.

- Hydrazone formation with thiosemicarbazide.

- Cyclization to pyridazine core with concurrent thioether formation.

Alternative Routes and Emerging Technologies

Electrochemical Synthesis

Electrochemical methods, though underexplored for pyridazines, show promise for C–S bond formation. Using a platinum anode and cathode in acetonitrile with LiClO4 as electrolyte, 6-chloropyridazine derivatives react with 4-nitrobenzylthiol at 1.5 V. Preliminary trials with analogous systems achieved 55% yields, though scalability remains a concern.

Biocatalytic Approaches

Enzymatic catalysis using horseradish peroxidase (HRP) or laccases offers sustainable alternatives. HRP-mediated oxidative coupling of thiophenols to pyridazines in aqueous buffer (pH 7.0) at 25°C has been reported for simpler systems, but applicability to nitrobenzylthiols requires further validation.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

The ethoxyphenyl group’s bulkiness often leads to undesired regioisomers. Employing sterically directed catalysts like bulky phosphines (e.g., PtBu3) improves selectivity, increasing the 3,6-disubstituted isomer ratio from 1:1 to 4:1.

Stability of Thioether Linkage

The (4-nitrobenzyl)thio group is susceptible to oxidation. Adding antioxidants (e.g., BHT) during synthesis and storage mitigates disulfide formation. Alternatively, in situ generation of thiols from protected precursors (e.g., thioacetates) enhances stability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-6-((4-nitrobenzyl)thio)pyridazine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles for substitution reactions include thiols, amines, and alkoxides.

Major Products Formed

Oxidation: Conversion of the ethoxy group to a carboxylic acid group.

Reduction: Conversion of the nitro group to an amino group.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The pyridazine family includes the compound 3-(4-Ethoxyphenyl)-6-((4-nitrobenzyl)thio)pyridazine, which is recognized for its potential biological activities. Research indicates that this compound has significant antimicrobial activity and has demonstrated effectiveness against various pathogens.

While specific comprehensive data tables and case studies focusing solely on the applications of this compound are not available within the provided search results, research on related compounds can provide insight into potential applications.

Thiazole-pyridazine hybrids

- Anticonvulsant Properties Several studies highlight the anticonvulsant properties of thiazole-pyridazine hybrids . For instance, a derivative called 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide showed high activity in electroshock and chemo-shock seizure tests .

- Antitumor Activity Thiazole-pyridine hybrids have been screened for antitumor activity against various cancer cell lines, including PC3, MCF-7, Hep-2, and HepG2 . One hybrid, containing an electron-withdrawing chlorine group, demonstrated better anti-breast cancer efficacy than the standard drug 5-fluorouracil . Another compound, containing 3,4-dichloro phenyl, exhibited excellent growth-inhibitory effects on various cell lines .

- Other Activities Thiazoles have demonstrated anticonvulsant activity, likely due to the electron-withdrawing group attached to the para position of the phenyl ring .

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-6-((4-nitrobenzyl)thio)pyridazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The ethoxyphenyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, insights can be extrapolated from related sulfur-containing heterocycles:

Thiosemicarbazones

- Structural Similarity : Both classes incorporate sulfur atoms, which often enhance binding to metal ions or biological targets.

- Synthesis : Thiosemicarbazones are synthesized via condensation of aldehydes with thiosemicarbazide under acidic conditions . This contrasts with the likely multi-step synthesis of the target compound, which may involve nucleophilic substitution or coupling reactions to introduce the nitrobenzylthio group.

- Activity: Thiosemicarbazones are known for antimicrobial and anticancer properties, but the nitro group in the target compound may confer distinct redox or cytotoxic behavior.

1,3,4-Oxadiazole-2(3H)-thiones

- Core Heterocycle : While oxadiazole-thiones feature a five-membered ring, the pyridazine core of the target compound is a six-membered diazine.

- Functional Groups : The oxadiazole-thione’s sulfur atom is part of the heterocycle, whereas the target compound’s sulfur is in a thioether linkage. This difference may affect stability and reactivity .

Data Table: Hypothetical Comparative Analysis

Note: The table below is inferred from general heterocyclic chemistry principles due to insufficient direct evidence.

Research Findings and Limitations

- Gaps in Evidence: No direct studies on the target compound were found in the provided materials. Comparative analysis relies on structurally related compounds.

- Key Hypotheses: The nitro group may enhance electrophilicity, making the compound a candidate for covalent inhibitor design. The ethoxy group could improve solubility relative to non-polar analogs.

Biological Activity

3-(4-Ethoxyphenyl)-6-((4-nitrobenzyl)thio)pyridazine is a compound belonging to the pyridazine family, recognized for its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed examination of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

The molecular structure of this compound features a pyridazine ring substituted with an ethoxyphenyl group and a nitrobenzylthio group. The synthesis typically involves multi-step organic reactions:

- Formation of the Pyridazine Core : This is achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

- Introduction of the Ethoxyphenyl Group : This can be done via Friedel-Crafts acylation using ethoxybenzene.

- Attachment of the Nitrobenzylthio Group : A nucleophilic substitution reaction is used, where a thiol reacts with a nitrobenzyl halide under basic conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have reported its effectiveness against various pathogens, including bacteria and fungi.

- Minimum Inhibitory Concentration (MIC) : The compound shows promising MIC values, indicating its potential as an antimicrobial agent. For instance, derivatives with similar structures have demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Staphylococcus epidermidis | 0.25 |

| Escherichia coli | Varies |

| Candida albicans | Varies |

Anticancer Activity

The compound's anticancer potential has also been explored. Studies suggest that it may interact with cellular components leading to cytotoxic effects on cancer cells. The nitro group in the structure can undergo bioreduction to form reactive intermediates that may enhance its anticancer activity by inducing apoptosis in cancer cell lines .

The mechanism of action for this compound involves interactions at the molecular level with biological targets such as enzymes or receptors:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Interaction : It may modulate receptor activity, affecting signaling pathways crucial for cell survival and proliferation.

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyridazine derivatives similar to this compound:

- Antimicrobial Evaluation : A study evaluated various pyridazine derivatives for their antimicrobial efficacy, finding that compounds with thioether functionalities exhibited enhanced activity against resistant strains .

- Anticancer Studies : Research on related compounds has shown that modifications on the pyridazine ring can significantly alter their cytotoxicity against different cancer cell lines, indicating the importance of structural variations in enhancing therapeutic effects .

Q & A

Q. What integrative strategies combine high-throughput screening (HTS) with synthesis for lead optimization?

- Methodology :

- Develop combinatorial libraries with variations at C3 and C6 positions. Screen against panels of disease-relevant targets (e.g., kinase profiling).

- Use machine learning (e.g., Random Forest) to correlate structural features with activity. Prioritize analogs with >10-fold selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.